11-methyl-N-[3-(trifluoromethyl)phenyl]-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide
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Overview
Description
11-methyl-N-[3-(trifluoromethyl)phenyl]-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and an ethanoanthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-methyl-N-[3-(trifluoromethyl)phenyl]-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki-Miyaura coupling reaction. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
11-methyl-N-[3-(trifluoromethyl)phenyl]-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
11-methyl-N-[3-(trifluoromethyl)phenyl]-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of 11-methyl-N-[3-(trifluoromethyl)phenyl]-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form strong interactions with proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as modulation of signaling pathways or inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group, used to treat conditions like depression and anxiety.
Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) with a trifluoromethyl group, used to treat pain and inflammation.
Flutamide: An anti-androgen used in the treatment of prostate cancer.
Uniqueness
11-methyl-N-[3-(trifluoromethyl)phenyl]-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide is unique due to its ethanoanthracene core, which provides a rigid and stable structure. This makes it particularly useful in applications requiring high thermal stability and resistance to degradation.
Properties
Molecular Formula |
C25H20F3NO |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
15-methyl-N-[3-(trifluoromethyl)phenyl]tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide |
InChI |
InChI=1S/C25H20F3NO/c1-24(23(30)29-16-8-6-7-15(13-16)25(26,27)28)14-21-17-9-2-4-11-19(17)22(24)20-12-5-3-10-18(20)21/h2-13,21-22H,14H2,1H3,(H,29,30) |
InChI Key |
YECDSYADCMGVQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)NC5=CC=CC(=C5)C(F)(F)F |
Origin of Product |
United States |
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